7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a naphthyridine core substituted with methoxyphenoxy and bis(trifluoromethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Trifluoromethyl Groups: The bis(trifluoromethyl) groups can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(3-Methoxyphenoxy)-2,4-dimethyl-1,8-naphthyridine: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
7-(3-Methoxyphenoxy)-2,4-dichloro-1,8-naphthyridine: Contains dichloro groups instead of trifluoromethyl groups.
7-(3-Methoxyphenoxy)-2,4-difluoro-1,8-naphthyridine: Features difluoro groups instead of trifluoromethyl groups.
Uniqueness
7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
7-(3-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMSLVPFMCZRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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